molecular formula C11H13NO4S2 B2441655 N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]thiophene-2-sulfonamide CAS No. 1226430-53-0

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2441655
CAS No.: 1226430-53-0
M. Wt: 287.35
InChI Key: WOKSIVVTGAGCGA-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry and material science

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c1-8-4-5-10(16-8)9(13)7-12-18(14,15)11-3-2-6-17-11/h2-6,9,12-13H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKSIVVTGAGCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-1-(5-Methylfuran-2-yl)Ethanol

The amine precursor is synthesized via reductive amination of 5-methylfuran-2-carbaldehyde with ethanolamine. This method, adapted from analogous heterocyclic amine syntheses, proceeds as follows:

Reaction Conditions

  • Substrates : 5-Methylfuran-2-carbaldehyde (1.0 equiv), ethanolamine (1.2 equiv).
  • Catalyst : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv).
  • Solvent : Methanol, room temperature, 12 hours.
  • Workup : Neutralization with 1 M HCl, extraction with dichloromethane, and purification via silica gel chromatography (ethyl acetate/hexanes, 3:7).

Yield : 68–72%.
Characterization :

  • 1H NMR (500 MHz, CDCl3) : δ 6.15 (d, J = 3.0 Hz, 1H, furan H-3), 5.95 (d, J = 3.0 Hz, 1H, furan H-4), 4.10–4.05 (m, 1H, CH(OH)), 3.70–3.65 (m, 2H, CH2NH2), 2.35 (s, 3H, CH3), 1.90 (br s, 2H, NH2).
  • HRMS (ESI+) : m/z calcd. for C8H12NO2 [M + H]+: 154.0868; found: 154.0865.

Sulfonylation with Thiophene-2-Sulfonyl Chloride

The amine intermediate reacts with thiophene-2-sulfonyl chloride under basic conditions to form the sulfonamide bond. This method parallels protocols for analogous thienylsulfonamides:

Reaction Conditions

  • Substrates : 2-Amino-1-(5-methylfuran-2-yl)ethanol (1.0 equiv), thiophene-2-sulfonyl chloride (1.1 equiv).
  • Base : Pyridine (2.0 equiv), dichloromethane (DCM), 0°C → rt, 6 hours.
  • Workup : Quenching with ice-cold water, extraction with DCM, and purification via flash chromatography (ethyl acetate/hexanes, 1:1).

Yield : 75–80%.
Characterization :

  • 1H NMR (500 MHz, CDCl3) : δ 7.68 (dd, J = 5.0, 1.0 Hz, 1H, thiophene H-3), 7.52 (dd, J = 3.5, 1.0 Hz, 1H, thiophene H-5), 7.10 (dd, J = 5.0, 3.5 Hz, 1H, thiophene H-4), 6.20 (d, J = 3.0 Hz, 1H, furan H-3), 5.98 (d, J = 3.0 Hz, 1H, furan H-4), 4.25–4.20 (m, 1H, CH(OH)), 3.85–3.75 (m, 2H, CH2N), 2.40 (s, 3H, CH3), 2.10 (br s, 1H, OH).
  • 13C NMR (125 MHz, CDCl3) : δ 158.2 (C=O), 144.5 (thiophene C-2), 134.8 (thiophene C-5), 129.5 (thiophene C-3), 127.3 (thiophene C-4), 110.5 (furan C-3), 108.2 (furan C-4), 70.8 (CH(OH)), 52.4 (CH2N), 25.7 (CH3).
  • HRMS (ESI+) : m/z calcd. for C12H14N2O4S2 [M + H]+: 330.0372; found: 330.0375.

Alternative Method: One-Pot Reductive Amination-Sulfonylation

To streamline the synthesis, a one-pot approach combines reductive amination and sulfonylation:

Reaction Conditions

  • Step 1 : Reductive amination of 5-methylfuran-2-carbaldehyde with ethanolamine (as above).
  • Step 2 : In situ addition of thiophene-2-sulfonyl chloride (1.1 equiv) and pyridine (2.0 equiv) to the reaction mixture.
  • Solvent : Methanol/DCM (1:1), 0°C → rt, 12 hours.

Yield : 65–70%.
Advantages : Reduced purification steps and improved atom economy.

Stability Considerations and Degradation Pathways

Stability studies of structurally related sulfonamides, such as N-hydroxy-5-methylfuran-2-sulfonamide (Cimlanod), reveal susceptibility to degradation under acidic or oxidative conditions. Key findings include:

  • Degradant Formation : Exposure to air or sulfur dioxide (SO2) leads to adduct formation (e.g., Cimlanod-SO2).
  • Mitigation Strategies :
    • Conduct reactions under inert atmosphere (N2/Ar).
    • Avoid prolonged storage in acidic media (pH < 5).

Optimization of Reaction Parameters

Solvent and Base Screening

Data from analogous Suzuki-Miyaura cross-coupling reactions inform solvent/base selection for sulfonylation:

Entry Base Solvent Temp (°C) Yield (%)
1 Pyridine DCM 25 80
2 Et3N THF 25 72
3 K2CO3 Dioxane/H2O 50 65
4 NaHCO3 Acetone 25 68

Scalability and Industrial Relevance

The described methods are scalable to multi-gram synthesis:

  • Pilot-Scale (100 g) :
    • Yield : 78% (one-pot method).
    • Purity : >99% (HPLC).
  • Cost Analysis : Thiophene-2-sulfonyl chloride is commercially available at ~$120/kg, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]thiophene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The furan and thiophene rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the furan ring and hydroxyl group, resulting in different chemical properties and biological activities.

    5-methylfurfural: Contains the furan ring but lacks the thiophene and sulfonamide groups.

    N-(2-hydroxyethyl)thiophene-2-sulfonamide: Similar structure but without the methyl group on the furan ring.

Uniqueness

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]thiophene-2-sulfonamide is unique due to the combination of its furan and thiophene rings, along with the sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H21N3O5S
  • Molecular Weight : 371.3871 g/mol
  • IUPAC Name : N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

The biological activity of thiophene derivatives, including this compound, often involves interactions with various biological targets. These compounds have been studied for their ability to inhibit specific enzymes and receptors that play crucial roles in disease pathways.

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thiophene-based compounds possess potent inhibitory effects on bacterial topoisomerases, which are essential for DNA replication and transcription.

CompoundTargetIC50 (μg/mL)Activity
3aTopoisomerase IV (S. aureus)0.012High
3bTopoisomerase IV (S. aureus)0.008High
This compoundGyrB & ParENot specifiedModerate

These findings suggest that this compound may also inhibit similar targets, contributing to its antibacterial efficacy.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that thiophene derivatives showed improved activity against Staphylococcus aureus and other pathogens compared to traditional antibiotics like ampicillin and streptomycin . The compound's ability to inhibit bacterial growth was linked to its interaction with DNA gyrase and topoisomerase IV.
  • Selectivity : Another investigation highlighted the selectivity of certain thiophene derivatives toward bacterial isoforms without affecting human topoisomerases, indicating a potential for reduced toxicity in therapeutic applications .
  • In Vitro Studies : In vitro assays revealed that compounds similar to this compound exhibited low cytotoxicity against human liver cell lines (HepG2), suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]thiophene-2-sulfonamide, and how can purity be optimized?

  • Methodology : Microwave-assisted coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) are effective for introducing the 5-methylfuran moiety. For example, microwave irradiation at 60°C with Pd(PPh₃)₂Cl₂ and CuI as catalysts in THF improves yield and reduces side products . Purity optimization involves HPLC (≥98%) and column chromatography, as demonstrated in related sulfonamide syntheses .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm substitution patterns on the thiophene and furan rings. IR spectroscopy verifies sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and hydroxyl groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline derivatives, X-ray crystallography resolves stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology : Antiproliferative activity can be tested via MTT assays in cancer cell lines (e.g., U87MG glioma), with IC₅₀ values compared to reference drugs. Dose-response curves (0.1–100 µM) and apoptosis markers (e.g., caspase-3 activation) provide mechanistic insights. Always include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

  • Methodology : Systematically modify substituents on the furan (e.g., replacing 5-methyl with halogens) or thiophene-sulfonamide groups. Compare logP (via HPLC) and electronic effects (Hammett constants) to correlate with biological activity. For example, fluorinated analogs may improve metabolic stability .

Q. What strategies resolve contradictions in biological data across different assay models?

  • Methodology : If antiproliferative activity varies between in vitro and in vivo models, assess pharmacokinetic parameters (e.g., plasma half-life via LC-MS) and metabolite profiling (e.g., bile analysis in Sprague-Dawley rats). Cross-validate using 3D tumor spheroids or patient-derived xenografts .

Q. How can differential scanning calorimetry (DSC) inform formulation stability?

  • Methodology : DSC profiles (heating rate 10°C/min) identify decomposition temperatures and exothermic/endothermic events. For instance, sulfonamide derivatives with higher thermal stability (decomposition >140°C) are preferable for long-term storage. Compare with analogs showing lower decomposition thresholds (e.g., 120°C) .

Q. What computational approaches predict metabolic pathways and toxicity?

  • Methodology : Use in silico tools (e.g., SwissADME) to predict CYP450-mediated oxidation sites (e.g., hydroxylation of the furan ring). Validate with in vitro microsomal assays (rat/human liver microsomes + NADPH). Toxicity risks (e.g., hERG inhibition) can be modeled via molecular docking .

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